molecular formula C21H15F3N2O2S B4119407 N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B4119407
M. Wt: 416.4 g/mol
InChI Key: MMNYJGKTIUXUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as DBTTF, is a chemical compound that has been widely used in scientific research. It is a thiourea-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules. N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to bind to DNA and RNA, which may explain its use as a fluorescent probe for the detection of these molecules. It has also been shown to induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may make it a potential treatment for cancer. It has also been shown to have antioxidant properties, which may make it beneficial for the treatment of various diseases, including neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several advantages for lab experiments. It is a fluorescent probe that can be used to detect various biomolecules, including DNA, RNA, and proteins. It is also a photosensitizer that can be used for the treatment of cancer. However, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea also has limitations for lab experiments. It is a toxic compound that can be harmful to cells if used in high concentrations. In addition, it is a relatively expensive compound, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea as a photosensitizer for the treatment of other diseases, including bacterial infections. Additionally, the use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea as a catalyst for other organic reactions may also be explored.
Conclusion:
In conclusion, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has been widely used in scientific research due to its unique properties. It has been synthesized using various methods and has been used as a fluorescent probe, photosensitizer, and catalyst for various organic reactions. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the use of N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research, including the development of new synthesis methods and the exploration of its use as a photosensitizer for the treatment of other diseases.

Scientific Research Applications

N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biomolecules, including DNA, RNA, and proteins. It has also been used as a photosensitizer for the treatment of cancer. In addition, N-(2-methoxydibenzo[b,d]furan-3-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been used as a catalyst for various organic reactions, including the Suzuki-Miyaura coupling reaction and the Stille coupling reaction.

properties

IUPAC Name

1-(2-methoxydibenzofuran-3-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O2S/c1-27-19-10-13-12-6-2-5-9-17(12)28-18(13)11-16(19)26-20(29)25-15-8-4-3-7-14(15)21(22,23)24/h2-11H,1H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYJGKTIUXUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=S)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxydibenzo[b,d]furan-3-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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